molecular formula C7H9NO2 B12316197 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B12316197
M. Wt: 139.15 g/mol
InChI Key: ULZXCKHWVWXNAL-UHFFFAOYSA-N
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Description

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The compound’s structure features a five-membered ring containing both oxygen and nitrogen atoms, with a but-3-yn-2-yl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction of 3-amino-1-butyne with ethyl chloroformate under basic conditions can yield the desired oxazolidinone.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is unique due to its specific structure, which combines the oxazolidinone ring with a but-3-yn-2-yl substituent. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-but-3-yn-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H9NO2/c1-3-6(2)8-4-5-10-7(8)9/h1,6H,4-5H2,2H3

InChI Key

ULZXCKHWVWXNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCOC1=O

Origin of Product

United States

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